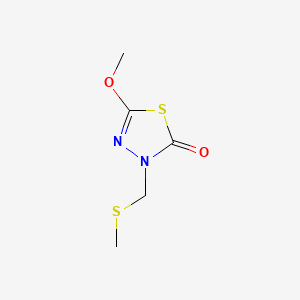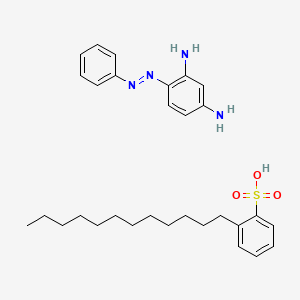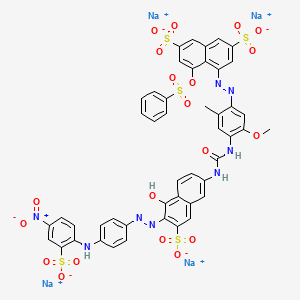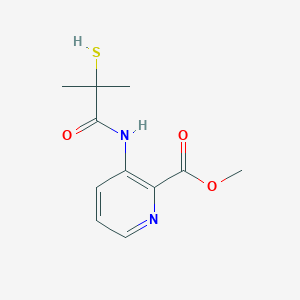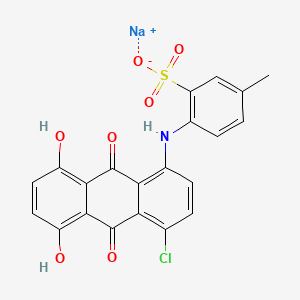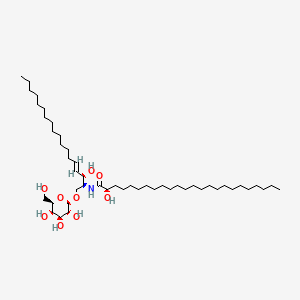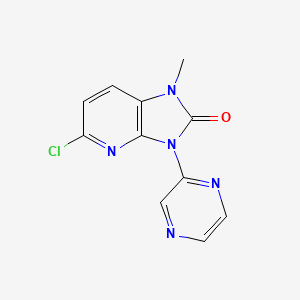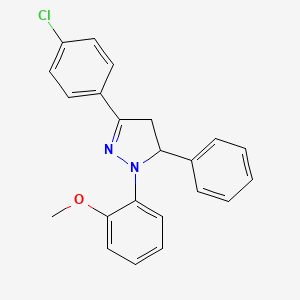
3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline is a heterocyclic compound belonging to the pyrazoline family. Pyrazolines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features three distinct aromatic rings, each contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline typically involves the cyclization of chalcones with hydrazine hydrate. The general synthetic route can be summarized as follows:
Preparation of Chalcone: The chalcone precursor is synthesized by the Claisen-Schmidt condensation of p-chlorobenzaldehyde and o-methoxyacetophenone in the presence of a base such as sodium hydroxide.
Cyclization: The chalcone is then reacted with hydrazine hydrate under reflux conditions to form the pyrazoline ring.
The reaction conditions for the cyclization step usually involve:
- Solvent: Ethanol or methanol
- Temperature: Reflux (around 78-80°C)
- Duration: 4-6 hours
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Pyrazole derivatives
Reduction: Dihydropyrazoline derivatives
Substitution: Halogenated pyrazoline derivatives
Aplicaciones Científicas De Investigación
3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in various biological assays to understand its interaction with different biological targets.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(p-Chlorophenyl)-1-phenyl-5-phenyl-2-pyrazoline
- 3-(o-Methoxyphenyl)-1-phenyl-5-phenyl-2-pyrazoline
- 3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-(p-tolyl)-2-pyrazoline
Uniqueness
3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline is unique due to the presence of both p-chlorophenyl and o-methoxyphenyl groups. These substituents contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
109333-37-1 |
|---|---|
Fórmula molecular |
C22H19ClN2O |
Peso molecular |
362.8 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-2-(2-methoxyphenyl)-3-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C22H19ClN2O/c1-26-22-10-6-5-9-20(22)25-21(17-7-3-2-4-8-17)15-19(24-25)16-11-13-18(23)14-12-16/h2-14,21H,15H2,1H3 |
Clave InChI |
CBLJWFRQQZYVCR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


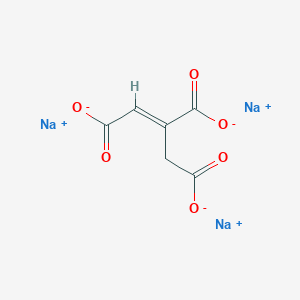
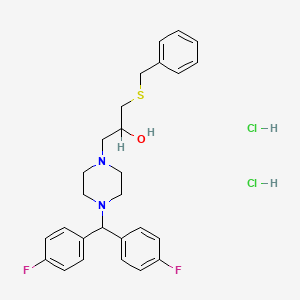
![4-[(1R,2R)-2-(4-benzhydrylpiperazin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12763140.png)
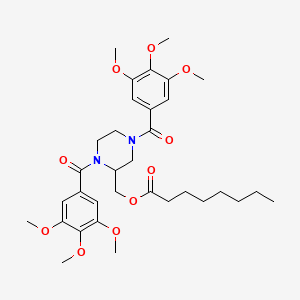
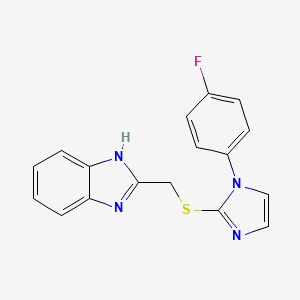
![2-[[4-[Butyl(2-hydroxyethyl)amino]-2-methylphenyl]azo]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B12763147.png)
